Difluorocyanamide
Description
Structure
2D Structure
Properties
CAS No. |
7127-18-6 |
|---|---|
Molecular Formula |
CF2N2 |
Molecular Weight |
78.021 g/mol |
IUPAC Name |
difluorocyanamide |
InChI |
InChI=1S/CF2N2/c2-5(3)1-4 |
InChI Key |
HFFQLQRGCQEGJG-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)N(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Cyanamide Precursors
The direct fluorination of cyanamide (H₂N–C≡N) or its derivatives constitutes the most straightforward route to difluorocyanamide. Early investigations revealed that fluorinating agents such as tetrafluorohydrazine (N₂F₄) or chlorine trifluoride (ClF₃) react with cyanamide under controlled conditions. For example:
$$
\text{H}2\text{N–C≡N} + 2\text{N}2\text{F}4 \rightarrow \text{FN=C=NF} + 4\text{HF} + 2\text{N}2 \quad
$$
Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) at temperatures between −30°C and 25°C. However, yields remain low (<30%) due to competing side reactions, such as polymerization or decomposition into hydrogen fluoride (HF) and nitrogen gas (N₂).
Dehydrofluorination of Difluoramino Intermediates
An alternative route involves the base-mediated dehydrofluorination of difluoramino precursors. For instance, tris(difluoramino)methylamine derivatives undergo elimination reactions in the presence of triethylamine (Et₃N) or Amberlite IR-45 ion-exchange resin:
$$
\text{(NF}2\text{)}3\text{C–NH}2 + \text{Et}3\text{N} \rightarrow \text{FN=C=NF} + \text{Et}_3\text{NH}^+ + \text{HF} \quad
$$
This method, adapted from fluorimine synthesis protocols, requires meticulous control of moisture and temperature to prevent premature decomposition. Reported yields range from 40–60%, though product isolation remains complicated by byproduct formation.
Halogen Exchange Reactions
Chlorine-to-fluorine substitution in chlorocyanamide intermediates offers a viable pathway. Dichlorocyanamide (ClN=C=NCl) reacts with anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents (e.g., dimethylformamide):
$$
\text{ClN=C=NCl} + 2\text{KF} \rightarrow \text{FN=C=NF} + 2\text{KCl} \quad
$$
This method, while conceptually simple, faces challenges due to the instability of dichlorocyanamide and the need for stoichiometric fluorinating agents. Side products such as cyanogen fluoride (FC≡N) and nitrogen trifluoride (NF₃) are common.
High-Pressure Gas-Phase Synthesis
Theoretical studies propose gas-phase reactions between cyanogen (N≡C–C≡N) and fluorine gas (F₂) under high-pressure conditions:
$$
\text{N≡C–C≡N} + 4\text{F}_2 \rightarrow 2\text{FN=C=NF} \quad
$$
While computationally feasible, experimental validation is sparse due to safety concerns associated with handling fluorine gas and the explosive nature of intermediates.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| Direct Fluorination | N₂F₄, ClF₃ | −30°C to 25°C, anhydrous | <30% | Side reactions, low selectivity |
| Dehydrofluorination | Et₃N, Amberlite IR-45 | 20–50°C, dry solvent | 40–60% | Byproduct formation, isolation |
| Halogen Exchange | KF, HF | 80–120°C, DMF | 20–40% | Intermediate instability |
| Gas-Phase Reaction | F₂, N≡C–C≡N | High pressure, 200°C | Theoretical | Safety risks, no experimental data |
Chemical Reactions Analysis
Types of Reactions
Difluorocyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyanate.
Reduction: Reduction reactions can convert this compound to difluoromethylamine.
Substitution: This compound can participate in substitution reactions where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Difluorocyanate
Reduction: Difluoromethylamine
Substitution: Various substituted cyanamides depending on the reagents used.
Scientific Research Applications
Difluorocyanamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of difluorocyanamide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analogues
Difluorocyanamide shares functional groups (cyano and fluoro) with several compounds, but differences in substituents lead to distinct behaviors:
Table 1: Structural and Functional Group Comparison
Phase Transition and Thermodynamic Properties
Thermal stability and sublimation behavior vary significantly with molecular structure:
Table 2: Phase Transition Data Comparison
Reactivity and Stability
Spectroscopic and Electronic Properties
- Infrared Spectroscopy : this compound exhibits C≡N stretches near 2200 cm⁻¹ and N–F vibrations around 1000–1100 cm⁻¹. In contrast, sulfonimines like CF₂N₂S show shifted peaks due to electron-withdrawing sulfonyl groups .
- Electronic Effects: Fluorine's electronegativity in CF₂N₂ polarizes the C≡N bond, altering its dipole moment compared to non-fluorinated analogues like cyanamide (NH₂CN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
